molecular formula C15H18O B14116879 Ethanone, 1-[4-(1-heptynyl)phenyl]- CAS No. 627885-32-9

Ethanone, 1-[4-(1-heptynyl)phenyl]-

Cat. No.: B14116879
CAS No.: 627885-32-9
M. Wt: 214.30 g/mol
InChI Key: AQNVIORUKQGPCZ-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(1-heptynyl)phenyl]- is an organic compound with the molecular formula C15H18O. It is also known by its CAS number 627885-32-9. This compound is characterized by the presence of a heptynyl group attached to a phenyl ring, which is further connected to an ethanone group. It is a member of the acetophenone family and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(1-heptynyl)phenyl]- typically involves the reaction of 4-bromoacetophenone with 1-heptyne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and consistent production of Ethanone, 1-[4-(1-heptynyl)phenyl]-. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(1-heptynyl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-[4-(1-heptynyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(1-heptynyl)phenyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-[4-(1-phenylethyl)phenyl]-: Similar structure but with a phenylethyl group instead of a heptynyl group.

    Ethanone, 1-[4-(1-methylethyl)phenyl]-: Contains a methylethyl group instead of a heptynyl group.

    Ethanone, 1-(4-ethylphenyl)-: Features an ethyl group attached to the phenyl ring.

Uniqueness

Ethanone, 1-[4-(1-heptynyl)phenyl]- is unique due to the presence of the heptynyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

627885-32-9

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

1-(4-hept-1-ynylphenyl)ethanone

InChI

InChI=1S/C15H18O/c1-3-4-5-6-7-8-14-9-11-15(12-10-14)13(2)16/h9-12H,3-6H2,1-2H3

InChI Key

AQNVIORUKQGPCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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